4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride
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Description
4-(Hydroxymethyl)piperidine-1-sulfonyl fluoride, also known as PMSF, is a commonly used serine protease inhibitor in biochemical research. It is a small molecule that irreversibly binds to the active site of serine proteases, preventing their activity. PMSF has been widely used in various fields of research, including molecular biology, biochemistry, and pharmacology.
Scientific Research Applications
Analytical Chemistry Applications
- Mass Spectrometric Analysis : A study reported a rapid and solvent-free substitution reaction of a fluorine atom in perfluorooctane sulfonyl fluoride (PFOSF) with a hydroxyl radical, facilitated by ultraviolet irradiation on semiconductor nanoparticles or metal surfaces. This process, which substitutes the fluorine of the sulfonyl fluoride functional group, has been applied to direct mass spectrometric imaging of PFOSF adsorbed on plant leaf surfaces, highlighting its potential in environmental monitoring and analytical chemistry (Peng Wang et al., 2016).
Synthetic Chemistry Applications
- Carbohydrate Chemistry : In carbohydrate chemistry, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been designed for the protection of hydroxyl groups. This group was evaluated for its stability under various conditions, offering insights into protective group strategies for the synthesis of complex carbohydrates (S. Spjut et al., 2010).
- Sulfonyl Hydrazone Synthesis : A study on the synthesis of sulfonyl hydrazone compounds incorporating piperidine derivatives explored their potential as antioxidants and anticholinesterase agents. This research contributes to the development of new compounds with potential medicinal or biochemical applications (Nurcan Karaman et al., 2016).
Radiopharmaceutical Applications
- PET Chemistry : Sulfonyl fluorides have been explored as potential bifunctional labeling agents for PET (positron emission tomography) chemistry, offering a general route to prepare arylsulfonyl [(18)F]fluorides. This research highlights the utility of sulfonyl fluorides in developing new radiopharmaceuticals for diagnostic imaging (J. Inkster et al., 2012).
Environmental and Green Chemistry
- Electrochemical Synthesis : The development of an electrochemical approach for synthesizing sulfonyl fluorides presents a mild and environmentally friendly method, utilizing thiols or disulfides with potassium fluoride. This method underscores the growing importance of sustainable practices in chemical synthesis (G. Laudadio et al., 2019).
properties
IUPAC Name |
4-(hydroxymethyl)piperidine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO3S/c7-12(10,11)8-3-1-6(5-9)2-4-8/h6,9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVPWHPUQQNDGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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